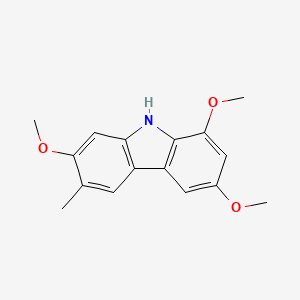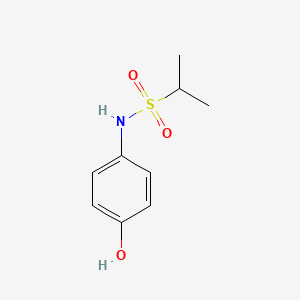![molecular formula C40H54I2S3 B12636135 2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) CAS No. 922166-66-3](/img/structure/B12636135.png)
2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) is a complex organic compound characterized by its unique structure, which includes multiple butyl and iodine substituents on a thiophene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) typically involves multiple steps, including the formation of the thiophene core and subsequent functionalization with butyl and iodine groups. Common synthetic methods include:
Stille Coupling Reaction: This method involves the coupling of organotin compounds with halides in the presence of a palladium catalyst.
Sonogashira Coupling Reaction: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to remove iodine atoms or to alter the oxidation state of the thiophene core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated thiophenes .
Applications De Recherche Scientifique
2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form stable films and its conductive properties are valuable in the development of new materials for sensors and transistors.
Biological Research: The compound can be used as a probe in biological systems to study interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins . Additionally, its structural features enable it to bind to specific sites on biomolecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,2’-{[2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1,3-diyl]bis(carbonyloxy)}bis[3-(3,4-dihydroxyphenyl)propanoic acid]
- **4,4’-[(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde]
- **4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzonitrile
Uniqueness
What sets 2,2’-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene) apart is its combination of butyl and iodine substituents on a thiophene backbone, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Propriétés
Numéro CAS |
922166-66-3 |
|---|---|
Formule moléculaire |
C40H54I2S3 |
Poids moléculaire |
884.9 g/mol |
Nom IUPAC |
3,4-dibutyl-2,5-bis[2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl]thiophene |
InChI |
InChI=1S/C40H54I2S3/c1-7-13-19-29-30(20-14-8-2)36(26-28-38-32(22-16-10-4)34(24-18-12-6)40(42)45-38)43-35(29)25-27-37-31(21-15-9-3)33(23-17-11-5)39(41)44-37/h7-24H2,1-6H3 |
Clé InChI |
MXPRVYONMSXHPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(SC(=C1CCCC)C#CC2=C(C(=C(S2)I)CCCC)CCCC)C#CC3=C(C(=C(S3)I)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
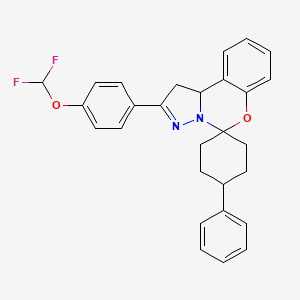

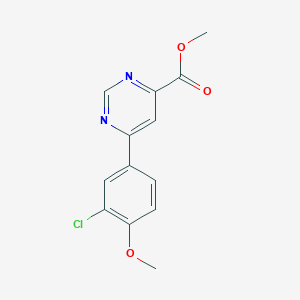
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
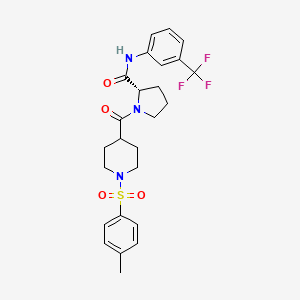
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
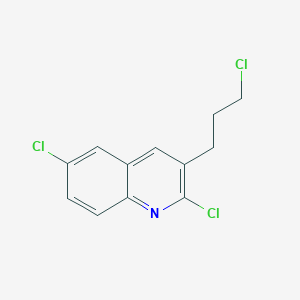
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
